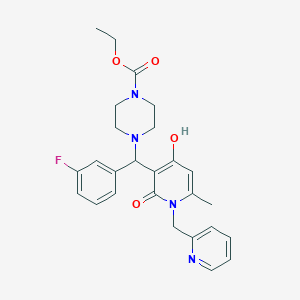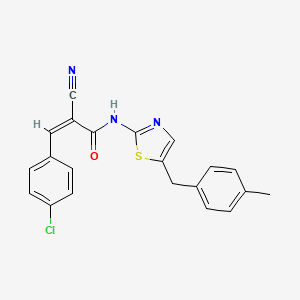
3-(4-chlorophenyl)-N,N-diethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N,N-diethylprop-2-enamide is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamide Derivatives
Acrylamide, a compound structurally similar to 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide, is extensively used in industrial processes to synthesize polyacrylamide. Polyacrylamide applications span soil conditioning, wastewater treatment, and as a component in cosmetics and paper industries. Understanding acrylamide's formation, particularly in food processing, has been crucial due to its potential health impacts. Studies have focused on its chemistry, biochemistry, and the necessity to mitigate its levels in consumer products (Friedman, 2003).
Environmental Impact and Degradation
Research on chlorophenols, closely related to this compound, evaluates their environmental consequences. Chlorophenols exhibit moderate to high persistence in various conditions and may cause significant toxic effects to aquatic life. The degradation and bioaccumulation potential of chlorophenols and related compounds necessitate a comprehensive understanding of their behavior in the environment to develop effective degradation strategies (Krijgsheld & Gen, 1986).
Use in Organic Electronics
Poly(3,4-ethylenedioxythiophene) (PEDOT) represents a class of materials with potential applications in organic electronics, influenced by the properties of similar compounds like this compound. Studies have shown that PEDOT, when doped with polystyrene sulfonate (PSS), offers high electrical conductivity and stability, making it suitable for use in devices like solar cells and transistors. Enhancements in the synthesis and processing of PEDOT:PSS have aimed at improving its electrical performance and operational stability (Shi et al., 2015).
Biological Interactions and Toxicity
The pharmacological aspects of compounds structurally related to this compound, such as LSD, have been reviewed to understand their psychoactive effects and potential in psychiatric research. These studies highlight the complex interactions between such compounds and biological systems, providing insights into their mechanisms of action and potential therapeutic applications (Passie et al., 2008).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
For instance, indole derivatives are known to interact with various receptors, leading to a range of biological activities .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence various biological pathways . These pathways can lead to diverse downstream effects, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide.
Result of Action
For instance, CMI, a selenium-containing compound, has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .
Action Environment
For instance, triclocarban, a compound structurally similar to carbanilide compounds often found in pesticides and some drugs, is a white powder that is insoluble in water . This property could influence its action and stability in different environments.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . For instance, selenium-containing compounds with similar structures have been shown to reverse depression-like behavior and oxidative imbalance induced by acute restraint stress .
Cellular Effects
In terms of cellular effects, 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide may have antioxidant and immunomodulatory properties . It has been suggested that it could protect cells from oxidative stress, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might interact with enzymes involved in glutathione metabolism and H2O2 scavenging, such as glutathione peroxidase, glutathione reductase, and catalase . This interaction could lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have been shown to translocate from the cytoplasm to the nucleus, potentially influencing their activity or function .
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-10H,3-4H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWCIRTQWZMBD-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![N-[2-(2-Fluorophenyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2714734.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2714736.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)
![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)


![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)

